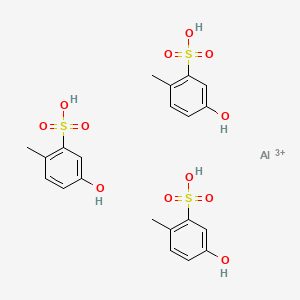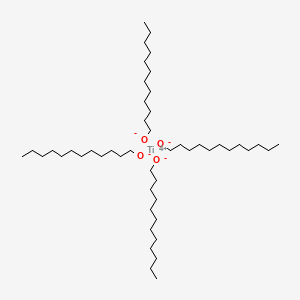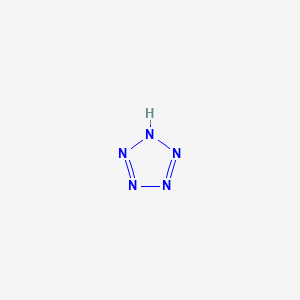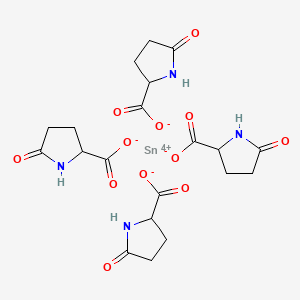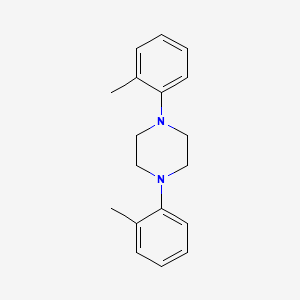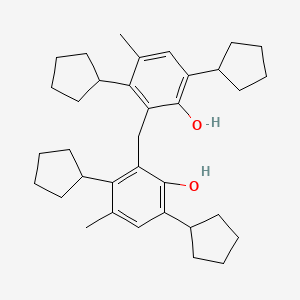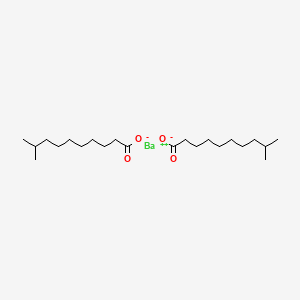
Barium isoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium isoundecanoate is a chemical compound that belongs to the class of barium salts of carboxylic acids It is formed by the reaction of barium with isoundecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium isoundecanoate can be synthesized through a reaction between barium hydroxide and isoundecanoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with isoundecanoic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting barium carbonate with isoundecanoic acid. The reaction is carried out in large reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through filtration and drying processes to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Barium isoundecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form barium carbonate and other by-products.
Reduction: Under certain conditions, it can be reduced to form barium metal and isoundecanoic acid.
Substitution: It can participate in substitution reactions where the isoundecanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Barium carbonate and carbon dioxide.
Reduction: Barium metal and isoundecanoic acid.
Substitution: Halogenated barium compounds and substituted isoundecanoates.
Scientific Research Applications
Barium isoundecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: It is explored for its potential use in diagnostic imaging and as a contrast agent.
Industry: It is used in the production of lubricants, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of barium isoundecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, affecting their function. In chemical reactions, it acts as a source of barium ions, which can participate in various reactions and form different products.
Comparison with Similar Compounds
- Barium acetate
- Barium carbonate
- Barium sulfate
Comparison:
- Barium acetate: Similar in being a barium salt of a carboxylic acid, but differs in the type of acid used.
- Barium carbonate: Used in similar applications but has different chemical properties and reactivity.
- Barium sulfate: Commonly used as a contrast agent in medical imaging, but has different solubility and chemical behavior.
Uniqueness: Barium isoundecanoate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in various fields.
Properties
CAS No. |
93965-28-7 |
|---|---|
Molecular Formula |
C22H42BaO4 |
Molecular Weight |
507.9 g/mol |
IUPAC Name |
barium(2+);9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.Ba/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
RUXYEBCVELCYRK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



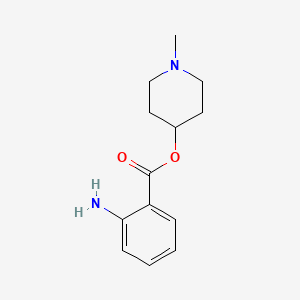
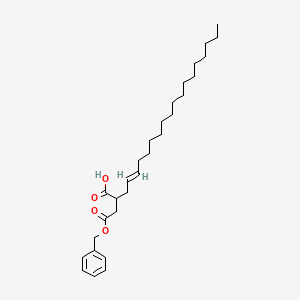
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
